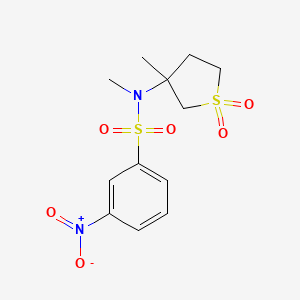

N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzenesulfonamide

Description

Properties

IUPAC Name |

N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)-3-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O6S2/c1-12(6-7-21(17,18)9-12)13(2)22(19,20)11-5-3-4-10(8-11)14(15)16/h3-5,8H,6-7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZQJNPWNMDLSIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCS(=O)(=O)C1)N(C)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>52.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID51090538 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Sulfonation: The addition of a sulfonamide group to the nitrobenzene derivative, typically using chlorosulfonic acid.

Thiol Addition: The incorporation of the dioxidotetrahydrothiophene moiety through a thiol-ene reaction, which involves the addition of a thiol group to an alkene.

Methylation: The final step involves the methylation of the nitrogen atom, often using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The sulfonamide group can be reduced to a sulfonic acid using strong reducing agents like lithium aluminum hydride.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Oxidation: Amino derivatives.

Reduction: Sulfonic acid derivatives.

Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following properties:

- Molecular Formula : C₁₅H₁₈N₂O₄S

- Molecular Weight : 348.4 g/mol

- CAS Number : 874651-94-2

The structure includes a sulfonamide group, which is known for its biological activity, particularly in antibacterial agents. The presence of the 1,1-dioxidotetrahydrothiophen moiety contributes to its stability and metabolic properties.

Antimicrobial Properties

Research indicates that compounds containing sulfonamide groups exhibit significant antimicrobial activity. The incorporation of the tetrahydrothiophen moiety may enhance this property by improving the compound's interaction with bacterial enzymes. Studies have shown that derivatives of sulfonamides can inhibit bacterial growth effectively, making them candidates for developing new antibiotics .

Potassium Channel Modulation

Recent studies have highlighted the potential of this compound as a modulator of G protein-gated inwardly rectifying potassium (GIRK) channels. These channels play a crucial role in various physiological processes, including cardiac rhythm and neuronal excitability. The compound has been evaluated for its ability to activate GIRK channels with promising results, indicating its potential use in treating conditions like arrhythmias and neurological disorders .

Synthesis and Derivative Studies

The synthesis of N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzenesulfonamide involves several steps that include the formation of the sulfonamide linkage and the introduction of the tetrahydrothiophen moiety. Variations in synthesis have led to the discovery of multiple derivatives that exhibit enhanced biological activity or improved pharmacokinetic profiles.

Case Study: Derivative Optimization

A notable study focused on optimizing derivatives of this compound for increased potency and metabolic stability. The research involved modifying substituents on the pyrazole ring while retaining the core structure. This approach resulted in compounds with nanomolar potency as GIRK channel activators . The findings indicate that structural modifications can significantly impact biological efficacy.

Table: Comparative Analysis of Derivatives

Mechanism of Action

The mechanism of action of N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzenesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Structural Variations

Key structural analogs differ in substituents on the sulfonamide nitrogen, functional groups, or heterocyclic systems:

Table 1: Structural Comparison of Selected Analogs

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

| Compound | LogP (Predicted) | Solubility (mg/mL) | pKa (Sulfonamide/Benzamide) |

|---|---|---|---|

| Target Compound | 1.2 | 0.5 | 8.5 |

| Compound | 2.0 | 0.3 | 8.7 |

| (16d) | 1.8 | 0.4 | 9.0 |

| Compound | 1.5 | 0.6 | 7.8 |

- Polarity: The sulfonated tetrahydrothiophene moiety in the target compound increases polarity, enhancing water solubility compared to non-sulfonated analogs .

- Acidity : The nitro group lowers the pKa of the sulfonamide NH, making it more acidic than benzamide derivatives .

Research Findings and Implications

- Solubility vs. Permeability : The target compound’s sulfonated tetrahydrothiophene likely improves solubility but may reduce membrane permeability compared to less polar analogs .

- Steric Effects : Isobutyl substitution () could hinder interactions with sterically sensitive targets compared to the methyl group in the target compound .

- Functional Group Trade-offs : Benzamide derivatives () may exhibit better metabolic stability but weaker hydrogen-bonding capacity than sulfonamides .

Biological Activity

N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a nitro group and a dioxidotetrahydrothiophen moiety. The molecular formula is , with a molecular weight of approximately 300.35 g/mol. Its structural features contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H16N2O5S |

| Molecular Weight | 300.35 g/mol |

| CAS Number | 874594-57-7 |

The biological activity of this compound primarily involves the reduction of the nitro group to form reactive intermediates. These intermediates can interact with various biological molecules, including nucleic acids and proteins, leading to therapeutic effects such as:

- Antimicrobial Activity : Nitro compounds are known for their effectiveness against various pathogens. The reduction of the nitro group produces toxic intermediates that can damage DNA and induce cell death in microorganisms .

- Anti-inflammatory Activity : The compound has shown potential in inhibiting inflammatory pathways, possibly through interactions with enzymes such as iNOS and COX-2 .

Antimicrobial Properties

Research indicates that nitro-containing compounds exhibit broad-spectrum antimicrobial properties. For instance, derivatives similar to this compound have been effective against bacteria and protozoa. A study highlighted that certain nitro derivatives required enzymatic reduction to exert their antimicrobial effects, emphasizing the importance of metabolic activation in their mechanism .

Anti-inflammatory Effects

Nitro compounds have also been implicated in anti-inflammatory activities due to their ability to modulate signaling pathways involved in inflammation. For example, studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various nitrobenzene sulfonamide derivatives, including this compound. The results showed that this compound exhibited significant activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Anti-inflammatory Mechanisms

Another research effort focused on the anti-inflammatory mechanisms of the compound. It was found that treatment with this compound reduced levels of inflammatory markers such as TNF-alpha and IL-6 in vitro. This suggests its potential application in managing inflammatory conditions .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzenesulfonamide, and how can reaction conditions be optimized?

- Methodology : Utilize nucleophilic substitution reactions between sulfonamide intermediates and activated tetrahydrothiophene derivatives. Key steps include:

- Sulfonylation : React 3-nitrobenzenesulfonyl chloride with N-methylamine derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfonamide core .

- Cyclization : Introduce the 3-methyl-1,1-dioxidotetrahydrothiophen-3-yl group via alkylation or Mitsunobu reactions, ensuring anhydrous conditions to prevent hydrolysis .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of tetrahydrothiophene derivative) and temperature (60–80°C) to maximize yield (typically 60–75%) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound, and how should data be interpreted?

- Methodology :

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm regiochemistry. Key signals include:

- Sulfone protons (δ 3.2–3.5 ppm for SO₂CH₃) .

- Aromatic protons (δ 7.5–8.5 ppm for nitrobenzene) .

- HRMS : Validate molecular weight (e.g., [M+H]⁺ expected at m/z 415.5) with <2 ppm error .

- IR Spectroscopy : Identify sulfonyl (1350–1300 cm⁻¹) and nitro (1520 cm⁻¹) stretches .

Advanced Research Questions

Q. How can kinetic parameters (e.g., activation energy) be determined for reactions involving this sulfonamide?

- Methodology :

- Variable-Temperature Kinetics : Conduct reactions at 24.6°C, 35.4°C, and 44.9°C in acetonitrile, monitoring decay rates via UV-Vis or NMR .

- Arrhenius Analysis : Plot ln(k) vs. 1/T to calculate activation energy (Eₐ). For example, a linear fit with slope = -Eₐ/R provides Eₐ ≈ 50–70 kJ/mol for similar sulfonamides .

- Data Tables :

| Temperature (°C) | Rate Constant (k, s⁻¹) |

|---|---|

| 24.6 | 0.0052 |

| 35.4 | 0.0121 |

| 44.9 | 0.0258 |

Q. How should researchers resolve contradictions in reported reactivity data (e.g., conflicting substitution rates)?

- Methodology :

- Control Experiments : Replicate studies under identical conditions (solvent, catalyst, purity). For example, discrepancies in sulfonyl group reactivity may arise from residual moisture .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to compare transition-state energies for competing pathways .

- Cross-Validation : Compare kinetic data with structurally analogous compounds (e.g., cycloheptyl vs. cyclohexyl derivatives) to identify steric/electronic influences .

Q. What mechanistic insights govern the reactivity of the 1,1-dioxidotetrahydrothiophen-3-yl group in nucleophilic substitutions?

- Methodology :

- Steric Effects : The sulfone group increases electrophilicity but may hinder access to the reaction site due to the methyl substituent .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity but may stabilize intermediates, slowing reaction rates .

- Leaving Group Optimization : Test alternative leaving groups (e.g., Cl⁻ vs. Tosylate) to improve substitution efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.